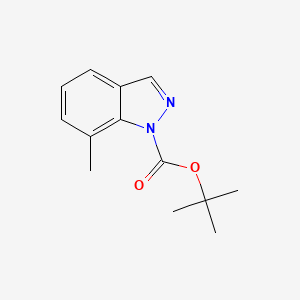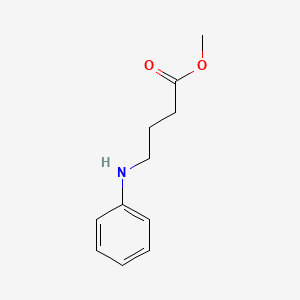
Methyl 4-(phenylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(phenylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(phenylamino)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . . These reactions typically require controlled temperatures and specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale Fischer esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(phenylamino)butanoate undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the phenylamino group under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(phenylamino)butanoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . The phenylamino group can also participate in various biochemical interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacking the phenylamino group.
Ethyl acetate: Another ester commonly used in industry and research.
Methyl benzoate: Shares the ester functional group but has a different aromatic ring structure.
Uniqueness
Methyl 4-(phenylamino)butanoate is unique due to the presence of the phenylamino group, which imparts distinct chemical and physical properties. This group allows for specific interactions and reactions that are not possible with simpler esters like methyl butanoate or ethyl acetate .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 4-anilinobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Clave InChI |
AKLLCCKTVZPGBX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
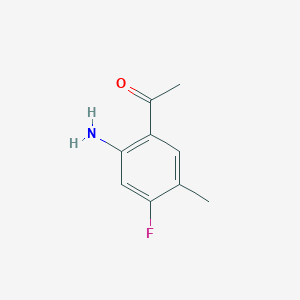
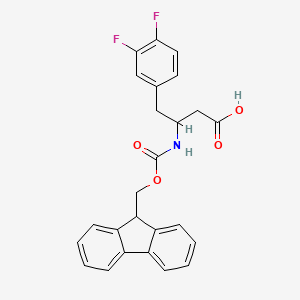
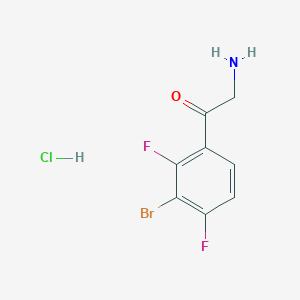
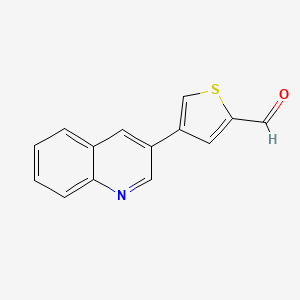
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)

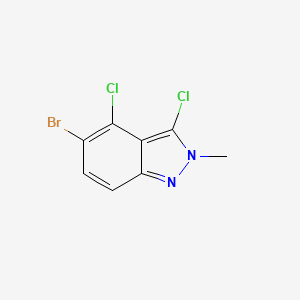
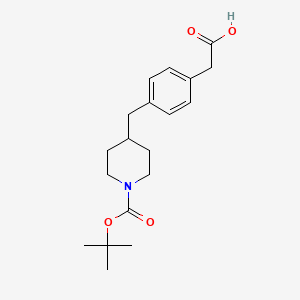
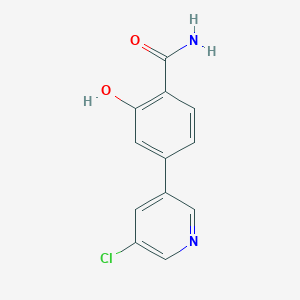

![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
